4-(Furan-2-yl)piperidine
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Overview
Description
4-(Furan-2-yl)piperidine is an organic compound that features a piperidine ring substituted with a furan ring at the 4-position. This compound is of interest due to its unique structural properties, which combine the characteristics of both piperidine and furan moieties. The presence of the furan ring imparts aromaticity and potential reactivity, while the piperidine ring provides a stable, saturated nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
Furan derivatives have been reported to exhibit a wide range of biological and pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
Furan derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interact with microbial targets to inhibit their growth
Biochemical Pathways
A related compound, dfpm, has been shown to trigger signal transduction via early effector-triggered immunity signaling genes including eds1 and pad4 in arabidopsis thaliana . This suggests that 4-(Furan-2-yl)piperidine may also influence similar pathways.
Pharmacokinetics
Piperidine derivatives have been reported to improve the bioavailability of certain drugs , suggesting that this compound may have similar properties.
Result of Action
Furan derivatives have been reported to exhibit a wide range of biological and pharmacological properties , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)piperidine typically involves the coupling of a furan derivative with a piperidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a furan boronic acid with a piperidine halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
4-(Furan-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(Thiophen-2-yl)piperidine: Similar structure but with a thiophene ring instead of a furan ring.
4-(Pyridin-2-yl)piperidine: Similar structure but with a pyridine ring instead of a furan ring.
4-(Phenyl)piperidine: Similar structure but with a phenyl ring instead of a furan ring.
Uniqueness: 4-(Furan-2-yl)piperidine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. The furan ring is more electron-rich and reactive than the thiophene or pyridine rings, making it suitable for specific chemical transformations and interactions.
Properties
IUPAC Name |
4-(furan-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXUEJZTQGNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752965-76-7 |
Source
|
Record name | 4-(furan-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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